tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate
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Description
“tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate” is a chemical compound with the CAS Number: 897404-34-1 . It has a molecular weight of 293.36 . The compound is solid in its physical form . The IUPAC name for this compound is tert-butyl (3- (4-acetylphenoxy)propyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate” is 1S/C16H23NO4/c1-12(18)13-6-8-14(9-7-13)20-11-5-10-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
- N-Boc Derivatives : tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate serves as a protective group for amines in organic synthesis. The N-Boc (tert-butoxycarbonyl) group shields the amine functionality, preventing unwanted reactions during synthetic processes .
- When incorporated into polymer materials, this compound acts as a cross-linking agent. It enhances mechanical properties and thermal stability, making it valuable for improving material performance .
- tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate has been employed in palladium-catalyzed reactions. For instance, it participates in the synthesis of N-Boc-protected anilines, demonstrating its utility in constructing complex organic molecules .
- Researchers have utilized this compound in the synthesis of tetrasubstituted pyrroles. These pyrroles bear ester or ketone groups at the C-3 position, highlighting the versatility of tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate in heterocyclic chemistry .
Protective Group in Organic Synthesis
Cross-Linking Agent in Polymer Materials
Palladium-Catalyzed Reactions
Synthesis of Tetrasubstituted Pyrroles
Conversion into M4 Compound
properties
IUPAC Name |
tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(18)13-6-8-14(9-7-13)20-11-5-10-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIMOFRNRBMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate |
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